1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3/c15-14(16,17)12-5-2-6-13(18-12)20-9-7-19(8-10-20)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMVKKROQQCHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine moiety facilitates its interaction with biological membranes. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Positional Isomers of the Trifluoromethyl Group
Key Compounds :
- 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 127561-18-6)
- 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 118708-88-6)
Key Differences :
Substituent Variations on the Piperazine Ring
Key Compounds :
- 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (Target Compound)
- 1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (from )
- 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (CAS: 355396-12-2, )
Key Differences :
Pharmacological Activity Comparison
Key Compounds :
- 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
- 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine ()
- N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (Compound 8b, )
Key Differences :
Physicochemical Properties :
| Compound | Solubility (Predicted) | LogP (Predicted) | Metabolic Stability |
|---|---|---|---|
| Target Compound | Moderate | ~3.5 | High (CF₃ group) |
| 1-[6-(CF₃)Pyridin-2-yl]piperazine | Low | ~2.8 | Moderate |
| 1-(3-Methylbenzyl) Analogue | Very low | ~4.2 | Low (esterase-sensitive) |
Biological Activity
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C13H15F3N2
- Molecular Weight : 256.27 g/mol
- CAS Number : 205444-22-0
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine primarily acts as a modulator of various biological pathways. Its trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with target proteins.
Antiproliferative Properties
Recent studies have indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown an IC50 value of approximately 9.76 µM against the OVCAR-8 ovarian cancer cell line, indicating its potential as an anticancer agent .
Kinase Inhibition
The compound has been identified as a potent inhibitor of specific kinases, which are crucial in cell signaling and proliferation. For example, structural analysis revealed that it binds effectively to the ATP-binding site of several kinases, leading to inhibition of their activity .
| Kinase Target | IC50 (µM) | Notes |
|---|---|---|
| Akt1 | 7.76 | Strong binding affinity observed |
| Plasmodium falciparum Calcium-dependent Protein Kinase | 0.262 | Significant anti-parasitic activity |
Case Studies
-
Study on Anticancer Activity :
A study evaluated the compound's effect on HCT116 colon cancer cells, reporting an IC50 value of 7.76 µM. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways . -
Kinase Inhibition Study :
In a high-throughput screening of kinase inhibitors, the compound demonstrated effective inhibition against Plasmodium falciparum with an IC50 value of 56 nM, highlighting its potential in treating malaria . -
Selectivity and Toxicity :
Evaluations of selectivity against eukaryotic cells indicate that while the compound is effective against Mycobacterium tuberculosis, it also exhibits cytotoxicity at higher concentrations, necessitating further optimization for therapeutic use .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
